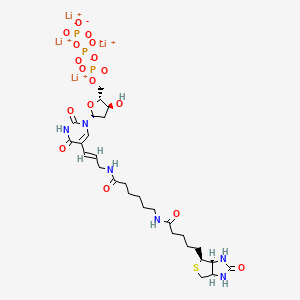
1,3-Dibromopropane-d6
Descripción general
Descripción
“1,3-Dibromopropane-d6” is an organobromine compound with the formula BrCD2CD2CD2Br . It is a colorless liquid with a sweet odor . It is used in organic synthesis to form C3-bridged compounds such as through C-N coupling reactions .
Synthesis Analysis
“1,3-Dibromopropane-d6” can be prepared via the free radical addition between allyl bromide and hydrogen bromide . It can also be derived from the reaction of propylene glycol with brominated hydrochloric acid .
Molecular Structure Analysis
The molecular formula of “1,3-Dibromopropane-d6” is BrCD2CD2CD2Br . The molecular weight is 207.92 .
Chemical Reactions Analysis
“1,3-Dibromopropane-d6” undergoes reduction catalyzed by electrogenerated solution-phase nickel (I) salen and nickel (I) salen confined in a polymer film on the surface of a carbon electrode to afford cyclopropane and propylene .
Physical And Chemical Properties Analysis
“1,3-Dibromopropane-d6” is a colorless liquid with a sweet odor . It has a density of 1.989 g/mL at 25 °C . The boiling point is 167 °C , and the melting point is -34.20 °C . The refractive index (nD) is 1.524 .
Aplicaciones Científicas De Investigación
Organic Synthesis
1,3-Dibromopropane: is utilized in organic synthesis to form C3-bridged compounds, particularly through C-N coupling reactions. It has historical significance as it was used in the first cyclopropane synthesis in 1881, known as the Freund reaction .
Medicinal Chemistry
In medicinal chemistry, 1,3-Dibromopropane is used in the preparation of chiral geminal dicationic ionic liquids and compounds like 1,3-bis(1-7′-chloro-4-quinolyl-4-piperazinyl)propane, which have potential therapeutic applications .
Photodissociation Studies
The compound has been studied for its photodissociation mechanisms using quantum computational methods. This research is crucial for understanding its behavior under different energy states and can inform its use in various chemical processes .
Thermophysical Properties
1,3-Dibromopropane: has been critically evaluated for its thermophysical properties. This data is essential for its application in fields that require precise thermal management and material science studies .
Mass Spectrometry
It is referenced in mass spectral libraries, indicating its use as a standard or reference compound in mass spectrometry for identifying and quantifying various substances .
Catalysis
The compound has been used to prepare novel heterogeneous catalysts for reactions such as 1,3-dipolar cycloaddition, which is a valuable reaction in the synthesis of many organic compounds including pharmaceuticals .
Mecanismo De Acción
Target of Action
1,3-Dibromopropane-d6 is a dihalogenated propane It’s used in organic synthesis to form c3-bridged compounds such as through c-n coupling reactions .
Mode of Action
It’s known that it undergoes reduction catalyzed by electrogenerated solution-phase nickel (i) salen and nickel (i) salen confined in a polymer film on the surface of a carbon electrode to afford cyclopropane and propylene .
Biochemical Pathways
It’s used in the preparation of chiral geminal dicationic ionic liquid and 1,3-bis (1-7-chloro-4-quinolyl-4- piperazinyl)propane , indicating its involvement in these synthesis pathways.
Pharmacokinetics
Its physical properties such as boiling point (167 °c), melting point (-34 °c), and density (1989 g/mL at 25 °C) can influence its bioavailability .
Result of Action
Its use in organic synthesis suggests that it can facilitate the formation of complex organic compounds .
Action Environment
Its physical properties suggest that it’s a stable compound under normal conditions .
Safety and Hazards
Propiedades
IUPAC Name |
1,3-dibromo-1,1,2,2,3,3-hexadeuteriopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6Br2/c4-2-1-3-5/h1-3H2/i1D2,2D2,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFLKXRACNJHOV-NMFSSPJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Br)C([2H])([2H])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718713 | |
| Record name | 1,3-Dibromo(~2~H_6_)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibromopropane-d6 | |
CAS RN |
120404-22-0 | |
| Record name | 1,3-Dibromo(~2~H_6_)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 120404-22-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the role of 1,3-Dibromopropane-d6 in the synthesis of PU-H71-d6, and why is this deuterated version important?
A: 1,3-Dibromopropane-d6 serves as a crucial starting material in the synthesis of PU-H71-d6. [] The final molecule incorporates the six deuterium atoms from 1,3-Dibromopropane-d6. PU-H71-d6, being chemically identical to PU-H71 but with a heavier isotopic structure, is used as an internal standard in LC-MS-MS analysis for the accurate quantification of PU-H71 in biological samples. [] This is because the deuterated form has similar chemical behavior to the original drug but can be differentiated by mass spectrometry.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(4S,5R,6R)-5-Acetylamino-4-azido-6-[(S)-methoxy[(4R)-2-oxo-1,3-dioxolane-4-yl]methyl]-5,6-dihydro-4H-pyran-2-carboxylic acid methyl ester](/img/structure/B566083.png)
![(3aR,4R,7aR)-2-Methyl-4-[(1R,2R)-1,2,3-trihydroxypropyl]-3a,7a-dihydro-4H-pyrano[3,4-d]oxazole-6-carboxylic acid methyl ester](/img/structure/B566085.png)


![N2-[(2R)-4-(Hydroxyamino)-2-(2-naphthalenylmethyl)-1,4-dioxobutyl]-L-arginyl-L-tryptophyl-L-alpha-glutamine](/img/structure/B566088.png)
![(2S)-5-[[Amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[[(2R)-4-[(2-methylpropan-2-yl)oxyamino]-2-(naphthalen-2-ylmethyl)-4-oxobutanoyl]amino]pentanoic acid](/img/structure/B566089.png)
![5-[2-(tert-Butyldimethylsilyloxy)ethyl]-2-methyl-pyridine](/img/structure/B566092.png)

![2-[(3-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid](/img/structure/B566094.png)
![2-[(4-Aminophenyl)propan-2-yl]-4-thiazolecarboxylic Acid Hydrochloride](/img/structure/B566095.png)

